methyl 4-amino-2-hydroxy-3-iodobenzoate

Lipophilicity Drug-likeness Solubility

Orthogonal reactivity on a single benzene core: C3-I for cross-coupling, C2-OH for O-functionalization, C4-NH₂ for amidation. The ortho-iodo/hydroxyl pattern enables tandem coupling-cyclization cascades to benzofurans, benzopyrans, and coumarins, cutting step count. Low LogP (1.37) and TPSA 72.55 Ų ensure aqueous solubility for fragment screening without co-solvents. pKa 8.36 allows chemoselective O-derivatization. Available in >98% purity. Accelerate your heterocycle synthesis and library production. Buy now.

Molecular Formula C8H8INO3
Molecular Weight 293.06
CAS No. 1280538-13-7
Cat. No. B3096362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-amino-2-hydroxy-3-iodobenzoate
CAS1280538-13-7
Molecular FormulaC8H8INO3
Molecular Weight293.06
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)N)I)O
InChIInChI=1S/C8H8INO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3
InChIKeyHIVTWXRLWGNGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Amino-2-Hydroxy-3-Iodobenzoate (CAS 1280538-13-7) for Pharmaceutical Intermediates and Heterocycle Synthesis


Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS 1280538-13-7) is a tetra-substituted aromatic building block with the molecular formula C8H8INO3 and a molecular weight of 293.06 g/mol . The compound features a distinctive ortho-disposition of iodine and hydroxyl groups adjacent to a para-amino substituent, creating a densely functionalized benzene core. This substitution pattern provides a reactive aryl iodide handle for palladium-catalyzed cross-coupling while simultaneously offering orthogonal functionalization vectors through the amino and hydroxyl moieties [1]. The methyl ester serves as both a protecting group and a solubility-enhancing motif, with predicted LogP of 1.3656 and topological polar surface area (TPSA) of 72.55 Ų .

Methyl 4-Amino-2-Hydroxy-3-Iodobenzoate: Why Simple 4-Amino-3-Iodobenzoate Analogs Cannot Replace This Ortho-Hydroxylated Variant


Generic substitution using methyl 4-amino-3-iodobenzoate (CAS 19718-49-1) or related non-hydroxylated analogs fails to address critical differentiation requirements in synthetic applications. The presence of the 2-hydroxy group fundamentally alters the compound's physicochemical profile, introducing intramolecular hydrogen-bonding capacity, altered electronic density on the aromatic ring, and an additional nucleophilic site for O-alkylation or O-arylation. These differences manifest quantitatively in predicted pKa, LogP, and topological polar surface area . Furthermore, the ortho-hydroxyl group participates in post-coupling cyclization cascades that are inaccessible to non-hydroxylated analogs, enabling the construction of oxygen-containing heterocycles that cannot be accessed through substitution with simpler 4-amino-3-iodobenzoates [1].

Methyl 4-Amino-2-Hydroxy-3-Iodobenzoate: Quantified Differentiation Evidence Versus 4-Amino-3-Iodobenzoate Analogs


Reduced LogP and Enhanced Aqueous Compatibility Versus Non-Hydroxylated 4-Amino-3-Iodobenzoates

Methyl 4-amino-2-hydroxy-3-iodobenzoate exhibits a predicted LogP value of 1.3656 , which is substantially lower than the predicted LogP of 3.38 for ethyl 4-amino-3-iodobenzoate [1] and the estimated LogP of approximately 2.8–3.0 for methyl 4-amino-3-iodobenzoate analogs [2]. The introduction of the ortho-hydroxyl group reduces calculated lipophilicity by approximately 1.5–2.0 LogP units compared to non-hydroxylated counterparts.

Lipophilicity Drug-likeness Solubility Medicinal Chemistry

Increased Topological Polar Surface Area (TPSA) Providing Enhanced Hydrogen-Bonding Capacity

The target compound possesses a TPSA of 72.55 Ų with 2 hydrogen bond donors and 4 hydrogen bond acceptors . In contrast, ethyl 4-amino-3-iodobenzoate has a polar surface area of 52 Ų with 2 hydrogen bond donors and only 3 hydrogen bond acceptors [1]. The additional hydroxyl oxygen contributes approximately 20 Ų of polar surface area and one additional hydrogen bond acceptor.

Polar surface area Membrane permeability Hydrogen bonding ADME

Predicted pKa of Phenolic Hydroxyl Enabling pH-Dependent Reactivity and Selective Derivatization

Methyl 4-amino-2-hydroxy-3-iodobenzoate exhibits a predicted acid dissociation constant (pKa) of 8.36 ± 0.15 , corresponding to the phenolic 2-hydroxyl group. This value indicates that the hydroxyl moiety remains predominantly protonated under neutral and mildly acidic conditions but undergoes deprotonation under mildly basic conditions. In contrast, methyl 4-amino-3-iodobenzoate lacks this ionizable phenolic site entirely, offering no equivalent pH-dependent handle for selective O-functionalization [1].

pKa Ionization state Selective functionalization Protecting group strategy

Tri-Functional Architecture Offering Three Orthogonal Reactive Sites for Iterative Synthetic Elaboration

The target compound integrates three chemically distinct reactive handles on a single benzene scaffold: (1) an aryl iodide at position 3 for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig); (2) a primary aromatic amine at position 4 for N-alkylation, N-arylation, or amide bond formation; and (3) a phenolic hydroxyl at position 2 for O-alkylation, O-arylation, or Mitsunobu chemistry [1]. In contrast, methyl 4-amino-3-iodobenzoate contains only two reactive centers (iodide and amine), limiting the maximum synthetic diversification pathways and reducing scaffold complexity achievable per synthetic step .

Orthogonal reactivity Iterative synthesis Scaffold diversification Combinatorial chemistry

Methyl 4-Amino-2-Hydroxy-3-Iodobenzoate: Evidence-Supported Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Requiring Balanced Aqueous Solubility and Synthetic Tractability

The reduced LogP of 1.3656 and elevated TPSA of 72.55 Ų position methyl 4-amino-2-hydroxy-3-iodobenzoate as a viable fragment library component for aqueous biochemical screening. Unlike more lipophilic 4-amino-3-iodobenzoate analogs (LogP ~3.0–3.4), this compound maintains solubility in buffered assay conditions without requiring co-solvents that could perturb protein structure or binding equilibrium . The predicted pKa of 8.36 for the phenolic hydroxyl further informs buffer selection and ionization state management during fragment soaking and crystallography experiments .

Construction of Fused Oxygen-Containing Polyheterocycles via Tandem Cross-Coupling and Cyclization Cascades

The ortho-disposition of iodine and hydroxyl groups enables post-coupling intramolecular cyclization cascades that are not accessible with non-hydroxylated 4-amino-3-iodobenzoate analogs. Following Pd-catalyzed Suzuki or Sonogashira coupling at the C3 iodide position, the adjacent C2 hydroxyl can participate in oxa-Michael additions, lactonization, or transition metal-catalyzed C-O bond formation to generate benzofuran, benzopyran, or coumarin scaffolds . This tandem reactivity reduces step count in complex heterocycle synthesis compared to alternative routes requiring separate hydroxyl introduction steps .

Orthogonal Protection and Iterative Diversification in Parallel Library Synthesis

The three distinct reactive handles (C2-OH, C3-I, C4-NH₂) support sequential, chemoselective derivatization without protecting group manipulation at every step. The predicted pKa of 8.36 for the phenolic hydroxyl enables selective O-functionalization under mildly basic conditions while preserving the amine and iodide functionalities for subsequent Pd-catalyzed coupling and amide bond formation . This orthogonal reactivity profile is particularly valuable in automated parallel synthesis platforms where minimizing protecting group steps directly correlates with increased library throughput and reduced purification burden .

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